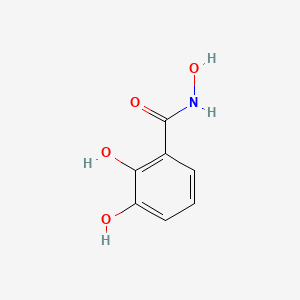

2,3,N-Trihydroxy-benzamide, 95%

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2,3,N-Trihydroxy-benzamide, 95% has been studied for its potential applications in drug discovery, nanotechnology, and biochemistry. It has been used in the synthesis of various organic compounds, including peptides, amino acids, and peptidomimetics. It has also been used in the synthesis of nanoparticles and nanomaterials. In addition, 2,3,N-Trihydroxy-benzamide, 95% has been used in the study of enzyme kinetics, protein folding, and DNA/RNA hybridization.

Mecanismo De Acción

Target of Action

N,2,3-Trihydroxybenzamide, also known as 2,3,N-Trihydroxy-benzamide, primarily targets the enzyme Ribonucleotide Reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis and repair, as it is responsible for the reduction of ribonucleotides into deoxyribonucleotides, the building blocks of DNA .

Mode of Action

N,2,3-Trihydroxybenzamide interacts with Ribonucleotide Reductase and inhibits its activity . Specifically, it reduces the activity of this enzyme in cell extracts by 50% at a concentration of 5 μM . This interaction results in a decrease in the production of deoxyribonucleotides, thereby affecting DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of Ribonucleotide Reductase by N,2,3-Trihydroxybenzamide affects the deoxyribonucleotide synthesis pathway . This pathway is critical for DNA synthesis and repair. By inhibiting Ribonucleotide Reductase, N,2,3-Trihydroxybenzamide reduces the availability of deoxyribonucleotides, thereby affecting DNA synthesis and cell proliferation .

Result of Action

The primary result of N,2,3-Trihydroxybenzamide’s action is the inhibition of cell proliferation due to the reduced availability of deoxyribonucleotides for DNA synthesis . This makes N,2,3-Trihydroxybenzamide a potential candidate for the chemotherapy of cancer, as it can inhibit the rapid proliferation of cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2,3,N-Trihydroxy-benzamide, 95% in lab experiments include its high yield and its ability to interact with proteins, enzymes, and DNA/RNA. Its potential effects on biochemical and physiological processes make it a useful tool for drug discovery and nanotechnology research. However, 2,3,N-Trihydroxy-benzamide, 95% is a synthetic compound and its effects on humans and other organisms are not fully understood.

Direcciones Futuras

Future research on 2,3,N-Trihydroxy-benzamide, 95% could focus on its potential applications in drug discovery, nanotechnology, and biochemistry. Studies could be conducted to further explore its effects on biochemical and physiological processes, and its potential uses in the synthesis of organic compounds, nanoparticles, and nanomaterials. In addition, further research could be conducted to investigate the compound's effects on gene expression and its potential anti-inflammatory and anti-cancer effects.

Métodos De Síntesis

2,3,N-Trihydroxy-benzamide, 95% is synthesized by the reaction of benzamide with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of 2,3,N-Trihydroxy-benzamide, 95% is generally high, typically in the range of 80-90%.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N,2,3-Trihydroxybenzamide are not yet fully understood. It is known that similar compounds, such as hydroxybenzoic acids, have excellent biochemical and antioxidant capabilities . They are a prominent kind of phenolic acids and are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics .

Cellular Effects

The specific cellular effects of N,2,3-Trihydroxybenzamide are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have various physiological functions that are mutually regulated by the gut microbiota and intestine to coordinately maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .

Molecular Mechanism

The molecular mechanism of N,2,3-Trihydroxybenzamide is not yet fully understood. Similar compounds, such as hydroxybenzoic acids, have been found to signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .

Temporal Effects in Laboratory Settings

The temporal effects of N,2,3-Trihydroxybenzamide in laboratory settings are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Dosage Effects in Animal Models

The dosage effects of N,2,3-Trihydroxybenzamide in animal models are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Metabolic Pathways

The metabolic pathways of N,2,3-Trihydroxybenzamide are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Subcellular Localization

The subcellular localization of N,2,3-Trihydroxybenzamide is currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Propiedades

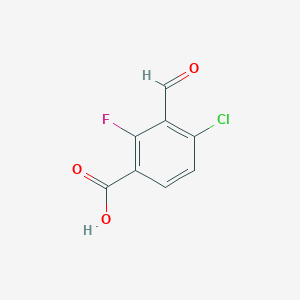

IUPAC Name |

N,2,3-trihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-3-1-2-4(6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDAFVPRXYXHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320036 | |

| Record name | N,2,3-trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16053-97-7 | |

| Record name | Benzamide,2,3-trihydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,3-trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2,3-TRIHYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRT9JU4WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)